1-oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a(1H)-carboxylic acid

CENP-E inhibition Medicinal chemistry Ligand design

1-Oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a(1H)-carboxylic acid (CAS 155796-03-5, molecular formula C₁₁H₉NO₃S, molecular weight 235.26) belongs to the pyrrolo[2,1-b][1,3]benzothiazole (PBTA) class—an angularly fused sulfur- and nitrogen-containing heterocyclic scaffold intensively studied in medicinal chemistry. This specific compound features a carboxylic acid group at the 3a-position and an oxo group at position 1, creating a substitution pattern that distinguishes it from other PBTA derivatives commonly explored for CENP-E inhibition, anticonvulsant activity, and antimicrobial properties.

Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
CAS No. 155796-03-5
Cat. No. B177620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a(1H)-carboxylic acid
CAS155796-03-5
Molecular FormulaC11H9NO3S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESC1CC2(N(C1=O)C3=CC=CC=C3S2)C(=O)O
InChIInChI=1S/C11H9NO3S/c13-9-5-6-11(10(14)15)12(9)7-3-1-2-4-8(7)16-11/h1-4H,5-6H2,(H,14,15)
InChIKeyPHSHEPQIYFWWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a(1H)-carboxylic Acid (CAS 155796-03-5): Core Scaffold Identity and Procurement Baseline


1-Oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a(1H)-carboxylic acid (CAS 155796-03-5, molecular formula C₁₁H₉NO₃S, molecular weight 235.26) belongs to the pyrrolo[2,1-b][1,3]benzothiazole (PBTA) class—an angularly fused sulfur- and nitrogen-containing heterocyclic scaffold intensively studied in medicinal chemistry [1]. This specific compound features a carboxylic acid group at the 3a-position and an oxo group at position 1, creating a substitution pattern that distinguishes it from other PBTA derivatives commonly explored for CENP-E inhibition, anticonvulsant activity, and antimicrobial properties [1][2].

Why Generic PBTA Analogs Cannot Replace 1-Oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a(1H)-carboxylic Acid in CENP-E-Focused Programs


Within the pyrrolo[2,1-b][1,3]benzothiazole class, biological activity is exquisitely sensitive to the nature and position of substituents. The CENP-E inhibitory activity of benzo[d]pyrrolo[2,1-b]thiazole derivatives is known to depend on specific structural features, including the oxidation state at position 1 and the substituent at the 3a-position [1][2]. The 3a-carboxylic acid moiety of CAS 155796-03-5 provides a hydrogen-bond donor/acceptor capable of engaging ATP-binding site residues, a property absent in 3a-aryl or 3a-alkyl analogs. Similarly, the 1-oxo group introduces a dipole and potential hydrogen-bond acceptor that 1-unsubstituted or 1-amino analogs lack. These functional groups collectively influence target binding, physicochemical properties (logP, solubility), and synthetic derivatization potential in ways that cannot be replicated by off-the-shelf PBTA analogs. Substituting a different PBTA derivative without matching the 3a-carboxylic acid/1-oxo pattern risks losing the specific interaction profile and property balance required for structure–activity relationship (SAR) continuity in CENP-E inhibitor programs.

Quantitative Differentiation Evidence for 1-Oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a(1H)-carboxylic Acid vs. Closest PBTA Analogs


3a-Carboxylic Acid vs. 3a-Aryl Substitution: Impact on Hydrogen-Bond Donor Capacity and Ligand Efficiency

The 3a-position substituent is a critical determinant of PBTA biological activity. CAS 155796-03-5 bears a carboxylic acid (–COOH) group at 3a, providing one hydrogen-bond donor and two acceptor atoms capable of interacting with ATP-binding site residues in CENP-E [1][2]. In contrast, the most extensively characterized CENP-E-active PBTA derivative (compound 1 in Yamane et al.) possesses a 3a-(p-tolyl) group—a purely hydrophobic substituent with zero hydrogen-bond donors [1]. This fundamental difference alters the pharmacophore from hydrophobic-driven binding to a mixed polar/hydrophobic interaction profile, directly affecting target engagement geometry.

CENP-E inhibition Medicinal chemistry Ligand design

1-Oxo vs. 1-Unsubstituted PBTA: Impact on Predicted logP and Aqueous Solubility

The 1-oxo group in CAS 155796-03-5 introduces a polar carbonyl moiety that lowers lipophilicity relative to the unsubstituted pyrrolo[2,1-b]benzothiazole core (CAS 247-87-0, molecular formula C₁₀H₇NS, MW 173.23). While experimental logP values for these specific compounds are not publicly available, the presence of both a 1-oxo and 3a-carboxylic acid group is expected to reduce logP by approximately 1.5–2.5 log units compared to the parent hydrocarbon scaffold, based on established fragment-based hydrophobicity contributions (carbonyl ≈ –0.5 to –1.0; carboxylic acid ≈ –0.7 to –1.3) [1].

Physicochemical profiling Drug-likeness PBTA scaffold

Carboxylic Acid Handle Enables Direct Amide Coupling for Focused Library Synthesis

The free 3a-carboxylic acid of CAS 155796-03-5 serves as a native synthetic handle for amide bond formation, allowing rapid diversification into amide libraries without protecting-group manipulation. This contrasts with 3a-aryl PBTA analogs such as compound 1 from Yamane et al., which require de novo synthesis for each aryl variant [1][2]. The carboxylic acid enables single-step coupling with amine building blocks (primary and secondary amines) under standard HATU/EDCI conditions, facilitating systematic SAR exploration at the 3a-position, which is known to be critical for CENP-E ATP-competitive inhibition.

Medicinal chemistry Parallel synthesis SAR exploration

High-Impact Application Scenarios for 1-Oxo-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazole-3a(1H)-carboxylic Acid


CENP-E Inhibitor Lead Optimization via 3a-Amide Library Synthesis

The free 3a-carboxylic acid of CAS 155796-03-5 enables direct, one-step amide coupling with diverse amine building blocks to generate focused libraries for CENP-E ATPase inhibition SAR studies. This approach directly addresses the need for systematic exploration of the 3a-position, which is known to be critical for ATP-competitive binding [1]. The resulting amide derivatives retain the 1-oxo group essential for scaffold recognition while introducing variable side chains to optimize potency, selectivity, and pharmacokinetic properties.

ATP-Competitive Probe Development for Mitotic Kinesin Selectivity Profiling

CAS 155796-03-5 can serve as a key intermediate for developing ATP-competitive chemical probes targeting CENP-E. The carboxylic acid group provides a convenient attachment point for linker conjugation (e.g., biotin, fluorophores) without disrupting the 1-oxo group that contributes to ATP-site binding. This enables pull-down experiments and fluorescence polarization assays to assess selectivity against other mitotic kinesins (KSP, MKLP1), building on the established selectivity of the PBTA scaffold for CENP-E over other kinesins [1].

Physicochemical Property Benchmarking for PBTA-Based Inhibitor Series

With its polar 3a-carboxylic acid and 1-oxo groups, CAS 155796-03-5 provides a baseline for evaluating the impact of increasing hydrophilicity on PBTA-derived CENP-E inhibitors. The predicted logP of approximately 0.5–1.5 positions this compound in a favorable drug-like space not typically occupied by more lipophilic PBTA analogs [2]. This makes it valuable as a reference standard for solubility-limited assay troubleshooting and for establishing property–activity relationships across PBTA series.

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